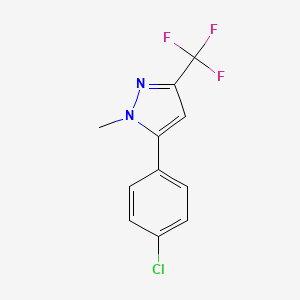
5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. For instance, the reaction of 4-chlorophenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione under acidic conditions can yield the desired pyrazole ring.
Substitution Reactions:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the chlorophenyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Products include 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoline.
Substitution: Products include 5-(4-aminophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Scientific Research Applications
5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of toxic intermediates in target organisms.
Pathways Involved: The compound can disrupt cellular processes such as oxidative phosphorylation, leading to a decrease in ATP production and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1-methyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, which can affect its reactivity and biological activity.
5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazoline: A reduced form of the pyrazole ring, with different chemical stability and reactivity.
Uniqueness
The presence of both the trifluoromethyl and methyl groups in 5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C11H8ClF3N2 |
|---|---|
Molecular Weight |
260.64 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8ClF3N2/c1-17-9(6-10(16-17)11(13,14)15)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
RYEGCLXZLUOBEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)
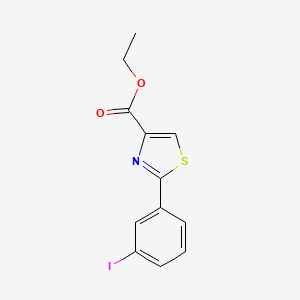
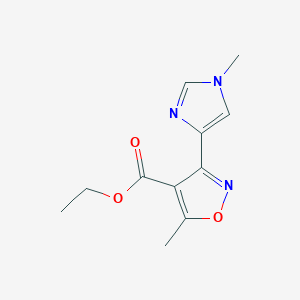
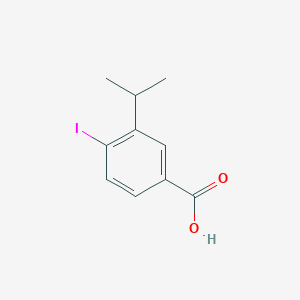

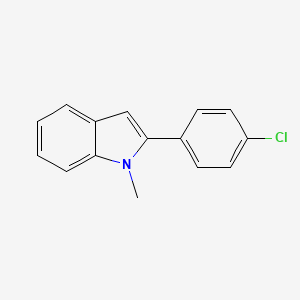
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid](/img/structure/B13683593.png)

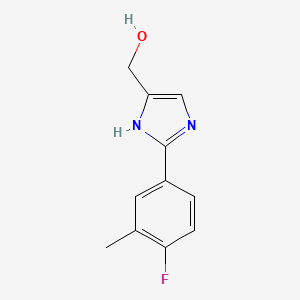

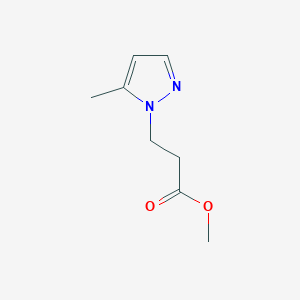
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683620.png)
![5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B13683625.png)

